![molecular formula C10H10Cl2 B1614404 2-Chloro-4-(4-chlorophenyl)-1-butene CAS No. 731772-10-4](/img/structure/B1614404.png)
2-Chloro-4-(4-chlorophenyl)-1-butene
Overview
Description
2-Chloro-4-(4-chlorophenyl)-1-butene, also known as 4-chloro-2-(4-chlorophenyl)but-1-ene, is an organic compound consisting of a butene molecule with two chlorine atoms and a 4-chlorophenyl group. It is widely used in scientific research, especially in the fields of organic synthesis and drug discovery. This compound has a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
- Researchers have synthesized a series of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine via aromatic nucleophilic substitution under microwave conditions . These compounds exhibit diverse biological activities and are of interest for drug discovery.
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their pharmacological activities, including anticancer effects .
- Imidazole derivatives , including those derived from 2-chloro-4-(4-chlorophenyl)-1-butene, were evaluated for their larvicidal and antimicrobial properties .
Synthesis of 2-Anilinopyrimidines
Anticancer Evaluation
Larvicidal and Antimicrobial Activities
NF-κB and AP-1 Inhibition
properties
IUPAC Name |
1-chloro-4-(3-chlorobut-3-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUODNHAQAHCATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641115 | |
Record name | 1-Chloro-4-(3-chlorobut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
731772-10-4 | |
Record name | 1-Chloro-4-(3-chlorobut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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